D-Mannose-13C Demonstrates Superior Exogenous Incorporation Efficiency into N-Glycans Compared to Glucose-Derived Mannose
In human fibroblasts, D-mannose is incorporated into N-glycans with significantly higher efficiency than mannose synthesized de novo from glucose. A study using a [4-13C]mannose tracer demonstrated that exogenous mannose directly provides approximately 25-30% of the mannose found in N-glycans under physiological conditions (5 mM glucose, 50 μM mannose) [1]. Crucially, this occurs despite a 100-fold lower exogenous concentration compared to glucose, indicating a nearly 100-fold preference for exogenous mannose uptake for glycosylation [1]. This quantitative insight is only obtainable with a stable isotope tracer like D-Mannose-13C.
| Evidence Dimension | Contribution to N-glycan mannose pool |
|---|---|
| Target Compound Data | Exogenous mannose (13C-labeled) contributes 25-30% of mannose in N-glycans. |
| Comparator Or Baseline | Glucose-derived mannose contributes the remaining 70-75%. |
| Quantified Difference | Exogenous mannose shows a ~100-fold higher incorporation efficiency per unit of exogenous concentration. |
| Conditions | Normal human fibroblasts, physiological medium (5 mM glucose, 50 μM mannose). |
Why This Matters
This data proves that D-Mannose-13C is essential for accurately quantifying the direct contribution of dietary or media-supplemented mannose to glycoprotein synthesis, a task unattainable with unlabeled mannose.
- [1] Iyer, R. S., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. J Biol Chem, 289(10), 6751-6761. View Source
